N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
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Overview
Description
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a complex organic compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its benzothiazole core, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors in the body. For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in inflammation .
Mode of Action
The exact mode of action can vary depending on the specific benzothiazole derivative. For instance, benzothiazole derivatives that inhibit COX enzymes likely do so by binding to the enzyme’s active site, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, which are involved in inflammation .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways. For example, by inhibiting COX enzymes, they can impact the arachidonic acid pathway, reducing the production of prostaglandins and thereby reducing inflammation .
Result of Action
The molecular and cellular effects of benzothiazole derivatives can include reduced inflammation (in the case of COX inhibitors), as well as other effects depending on the specific compound and its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent oxidation. The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride under basic conditions.
The final step involves the coupling of the benzothiazole derivatives with 4-aminophenoxybenzamide through amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole core can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known AChE inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another AChE inhibitor with a similar mechanism of action.
Galantamine: A natural alkaloid that also inhibits AChE and is used in Alzheimer’s therapy.
Uniqueness
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is unique due to its dual action as both an AChE inhibitor and an anti-amyloid aggregation agent. This multifunctional approach may offer enhanced therapeutic benefits compared to single-target compounds .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O7S4/c1-44(37,38)21-11-13-23-25(15-21)42-29(31-23)33-27(35)17-3-7-19(8-4-17)41-20-9-5-18(6-10-20)28(36)34-30-32-24-14-12-22(45(2,39)40)16-26(24)43-30/h3-16H,1-2H3,(H,31,33,35)(H,32,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYZNPNHVSFGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O7S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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